Fanapanel

Catalog No.
S547821
CAS No.
161605-73-8
M.F
C14H15F3N3O6P
M. Wt
409.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fanapanel

CAS Number

161605-73-8

Product Name

Fanapanel

IUPAC Name

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid

Molecular Formula

C14H15F3N3O6P

Molecular Weight

409.25 g/mol

InChI

InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25)

InChI Key

WZMQMKNCWDCCMT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(1,2,3,4-tetrahydro-7-morpholinyl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-yl)methylphosphonate, ZK 200775, ZK-200775, ZK200775

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O

Description

The exact mass of the compound Fanapanel is 409.0651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Stroke

    Studies are investigating the effectiveness of Fanapanel in reducing neuronal damage and improving functional outcomes after stroke.

  • Epilepsy

    Research is underway to determine if Fanapanel can help control seizures in patients with epilepsy who do not respond well to current medications [].

  • Neurodegenerative Diseases

    Scientific inquiry is exploring the potential of Fanapanel in slowing the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease by protecting neurons from excitotoxicity, a process where excessive glutamate stimulation damages brain cells [, ].

Fanapanel is a compound classified as a quinoxalinedione derivative, specifically known for its role as a competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor, commonly referred to as the AMPA receptor. The chemical formula for Fanapanel is C14H15F3N3O6PC_{14}H_{15}F_{3}N_{3}O_{6}P with a molar mass of approximately 409.258 g/mol. Its structure features a bicyclic heterocycle made up of a fused benzene and pyrazine ring, characteristic of quinoxalines .

Fanapanel acts as a competitive antagonist of the AMPA receptor, a key glutamate receptor subtype in the brain involved in excitatory neurotransmission []. By blocking this receptor, Fanapanel was thought to potentially reduce excitotoxicity, a process of excessive neuronal stimulation that can lead to cell death in stroke and other brain injuries [].

Involve its interaction with AMPA receptors, where it competes with the natural ligand glutamate. This antagonistic activity alters synaptic transmission and has been studied in various neurological contexts. Although specific reaction pathways are not extensively documented, its ability to inhibit receptor activity is crucial for its pharmacological profile .

The synthesis of Fanapanel involves multiple steps typical for quinoxaline derivatives. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing quinoxalinediones often include:

  • Formation of the Quinoxaline Ring: This typically involves cyclization reactions between ortho-diamines and α-dicarbonyl compounds.
  • Functionalization: Subsequent steps may involve the introduction of trifluoromethyl and phosphonic acid groups to enhance biological activity and receptor selectivity.
  • Purification: Final products are usually purified through crystallization or chromatography techniques.

The exact synthetic pathway may vary based on desired modifications and functional groups .

Fanapanel was primarily developed for potential use in treating neurological disorders such as:

  • Cerebral Ischemia: Targeting brain injuries caused by reduced blood flow.
  • Traumatic Brain Injury: Aiming to mitigate damage from acute trauma.

Despite its initial promise, clinical development faced significant setbacks due to safety concerns .

Interaction studies have demonstrated that Fanapanel selectively inhibits AMPA receptors with high affinity, showing Ki values indicating strong binding capabilities (e.g., 120 nM against [3H]-AMPA). Its selectivity for AMPA over NMDA receptors suggests a targeted approach in modulating excitatory neurotransmission without broadly affecting other glutamate receptor systems .

Several compounds share structural or functional similarities with Fanapanel, particularly within the class of AMPA receptor antagonists:

Compound NameStructure TypeKey FeaturesUnique Aspects
PerampanelNon-competitive antagonistApproved for epilepsy treatmentUnique mechanism of action
NBQXQuinoxaline derivativeHigh potency against AMPA receptorsUsed primarily in research settings
GYKI 52466Quinoxaline derivativeSelective AMPA antagonistLess sedation compared to Fanapanel
ZK 200775QuinoxalinedioneAnother name for FanapanelInvestigational status

Fanapanel's uniqueness lies in its specific chemical modifications that enhance its receptor binding properties while also presenting significant side effects that limit its clinical utility compared to other compounds like Perampanel and NBQX, which have more favorable safety profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

409.06505669 g/mol

Monoisotopic Mass

409.06505669 g/mol

Heavy Atom Count

27

Appearance

Off-white to light brown solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E3AP71EM0O

Other CAS

161605-73-8

Wikipedia

Fanapanel

Dates

Modify: 2023-08-15
1: Yelshanskaya MV, Li M, Sobolevsky AI. Structure of an agonist-bound ionotropic glutamate receptor. Science. 2014 Aug 29;345(6200):1070-4. doi: 10.1126/science.1256508. Epub 2014 Aug 7. PubMed PMID: 25103407; PubMed Central PMCID: PMC4383034.
2: Webb SM, Vollrath-Smith FR, Shin R, Jhou TC, Xu S, Ikemoto S. Rewarding and incentive motivational effects of excitatory amino acid receptor antagonists into the median raphe and adjacent regions of the rat. Psychopharmacology (Berl). 2012 Dec;224(3):401-12. doi: 10.1007/s00213-012-2759-0. Epub 2012 Jun 30. PubMed PMID: 22752328; PubMed Central PMCID: PMC3498528.
3: Bergholz R, Staks T, Rüther K. Effects of the AMPA antagonist ZK 200775 on visual function: a randomized controlled trial. PLoS One. 2010 Aug 12;5(8):e12111. doi: 10.1371/journal.pone.0012111. PubMed PMID: 20711429; PubMed Central PMCID: PMC2920815.
4: Gronier B. Involvement of glutamate neurotransmission and N-methyl-d-aspartate receptor in the activation of midbrain dopamine neurons by 5-HT1A receptor agonists: an electrophysiological study in the rat. Neuroscience. 2008 Oct 28;156(4):995-1004. doi: 10.1016/j.neuroscience.2008.08.033. Epub 2008 Aug 27. PubMed PMID: 18801415.
5: Walters MR, Kaste M, Lees KR, Diener HC, Hommel M, De Keyser J, Steiner H, Versavel M. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study. Cerebrovasc Dis. 2005;20(5):304-9. Epub 2005 Aug 30. PubMed PMID: 16131799.
6: Kosowski AR, Cebers G, Cebere A, Swanhagen AC, Liljequist S. Nicotine-induced dopamine release in the nucleus accumbens is inhibited by the novel AMPA antagonist ZK200775 and the NMDA antagonist CGP39551. Psychopharmacology (Berl). 2004 Aug;175(1):114-23. Epub 2004 Apr 16. PubMed PMID: 15088078.
7: Elting JW, Sulter GA, Kaste M, Lees KR, Diener HC, Hommel M, Versavel M, Teelken AW, De Keyser J. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels. Stroke. 2002 Dec;33(12):2813-8. PubMed PMID: 12468775.
8: Smith T, Groom A, Zhu B, Turski L. Autoimmune encephalomyelitis ameliorated by AMPA antagonists. Nat Med. 2000 Jan;6(1):62-6. PubMed PMID: 10613825.
9: Turski L, Huth A, Sheardown M, McDonald F, Neuhaus R, Schneider HH, Dirnagl U, Wiegand F, Jacobsen P, Ottow E. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma. Proc Natl Acad Sci U S A. 1998 Sep 1;95(18):10960-5. PubMed PMID: 9724812; PubMed Central PMCID: PMC28003.

Explore Compound Types